N-(5-fluoro-2-methylphenyl)methanesulfonamide
Overview
Description
N-(5-fluoro-2-methylphenyl)methanesulfonamide: is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a methanesulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-fluoro-2-methylphenyl)methanesulfonamide typically involves the reaction of 5-fluoro-2-methylaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control and efficient mixing systems to ensure consistent product quality. The reaction mixture is then subjected to purification steps such as recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-fluoro-2-methylphenyl)methanesulfonamide can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives under strong oxidizing conditions.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acid derivatives.
Reduction: Corresponding amines.
Scientific Research Applications
Chemistry: N-(5-fluoro-2-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It is also employed in the development of enzyme inhibitors and receptor modulators.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the formulation of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The methanesulfonamide group contributes to the compound’s solubility and stability, facilitating its use in various applications .
Comparison with Similar Compounds
- N-(2-methylphenyl)methanesulfonamide
- N-(4-fluoro-2-methylphenyl)methanesulfonamide
- N-(5-chloro-2-methylphenyl)methanesulfonamide
Comparison: N-(5-fluoro-2-methylphenyl)methanesulfonamide is unique due to the presence of the fluorine atom at the 5-position of the benzene ring. This fluorine atom significantly influences the compound’s chemical reactivity and biological activity compared to its analogs. For instance, the fluorinated compound exhibits higher stability and binding affinity to molecular targets, making it more effective in certain applications .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)methanesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO2S/c1-6-3-4-7(9)5-8(6)10-13(2,11)12/h3-5,10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCUKWSXVINWPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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